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molecular formula C4H7BrN2O2 B3189740 N-Bromosuccinamide CAS No. 3493-39-8

N-Bromosuccinamide

Cat. No. B3189740
M. Wt: 195.01 g/mol
InChI Key: HHQJWDKIRXRTLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07087626B2

Procedure details

A solution of 2-(6-methyl-pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid (1.4 g, 5.8 mmol) in N,N-dimethylformamide (20 mL) is treated with N-bromosuccinamide (1 g, 5.6 mmol) and stirred at room temperature for 16 h. The mixture is diluted with ethyl acetate and washed three times with water, once with brine, dried (sodium sulfate), filtered, and concentrated in vacuo to yield the title compound, 1.5 g (94%), as light yellow solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[C:6]([C:8]2[C:9](C(O)=O)=[C:10]3[CH2:15][CH2:14][CH2:13][N:11]3[N:12]=2)[CH:5]=[CH:4][CH:3]=1.[Br:19]NC(=O)CCC(N)=O>CN(C)C=O.C(OCC)(=O)C>[Br:19][C:9]1[C:8]([C:6]2[CH:5]=[CH:4][CH:3]=[C:2]([CH3:1])[N:7]=2)=[N:12][N:11]2[CH2:13][CH2:14][CH2:15][C:10]=12

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
CC1=CC=CC(=N1)C=1C(=C2N(N1)CCC2)C(=O)O
Name
Quantity
1 g
Type
reactant
Smiles
BrNC(CCC(=O)N)=O
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed three times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
once with brine, dried (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC1=C2N(N=C1C1=NC(=CC=C1)C)CCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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